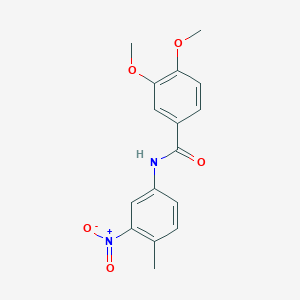
3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide, also known as DMNM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. DMNM is a benzamide derivative and has been shown to have various biochemical and physiological effects.
科学研究应用
3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide has been used in various scientific research applications, including studies on the central nervous system, cancer research, and drug discovery. 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide has been shown to have potential as a modulator of the serotonin receptor, which makes it a promising candidate for the treatment of depression and anxiety disorders. 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide has also been shown to have anti-tumor activity in various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide has been used in drug discovery research as a lead compound for the development of new drugs.
作用机制
The mechanism of action of 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide is not fully understood, but it has been shown to act as a modulator of the serotonin receptor. 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide has been shown to bind to the 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and cognition. 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide has also been shown to have activity at the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide has been shown to have various biochemical and physiological effects. 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide has been shown to increase the release of dopamine in the prefrontal cortex, which is involved in the regulation of mood and cognition. 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide has also been shown to increase the release of glutamate in the hippocampus, which is involved in learning and memory. Additionally, 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various diseases.
实验室实验的优点和局限性
One advantage of using 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide in lab experiments is its potential as a lead compound for drug discovery. 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide has been shown to have activity at the serotonin receptor, which makes it a promising candidate for the development of new drugs. However, one limitation of using 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide in lab experiments is its potential toxicity. 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide has been shown to have cytotoxic effects on some cancer cell lines, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide. One direction is to further investigate its potential as a modulator of the serotonin receptor for the treatment of depression and anxiety disorders. Another direction is to investigate its potential as an anti-tumor agent for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide and its potential for drug discovery.
合成方法
3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide can be synthesized using a multi-step reaction process. The starting material for the synthesis is 4-methyl-3-nitrobenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3,4-dimethoxyaniline to form the amide intermediate, which is then deprotected to yield 3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide.
属性
IUPAC Name |
3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-10-4-6-12(9-13(10)18(20)21)17-16(19)11-5-7-14(22-2)15(8-11)23-3/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZIWENQOCCSNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

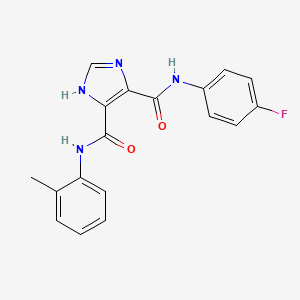
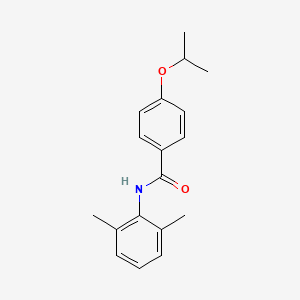
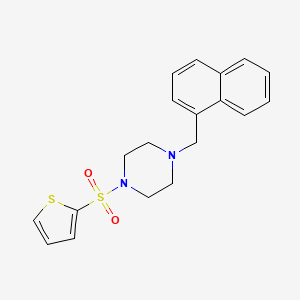
![1-(2-hydroxyethyl)-7,7-dimethyl-2-phenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5879296.png)

![1-benzyl-2-[(4-chlorobenzyl)thio]-1H-imidazole](/img/structure/B5879305.png)
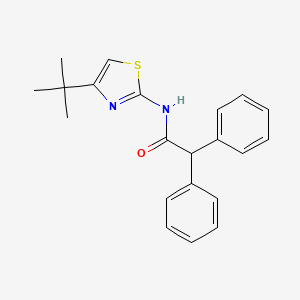

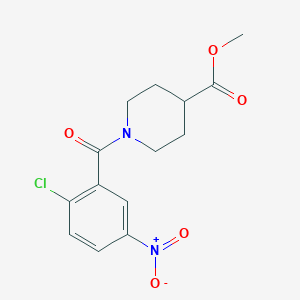
![N-ethyl-3,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5879342.png)
![N-[4-(ethylthio)phenyl]-2-phenylacetamide](/img/structure/B5879348.png)
![1-[(4-chlorophenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5879352.png)
![2-({[(phenylacetyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5879367.png)
![2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5879375.png)